molecular formula C24H24ClNO2S2 B2846521 4-Chlorophenyl 2-(cyclohexylsulfanyl)-4-methyl-6-phenyl-3-pyridinyl sulfone CAS No. 339103-35-4

4-Chlorophenyl 2-(cyclohexylsulfanyl)-4-methyl-6-phenyl-3-pyridinyl sulfone

Cat. No.: B2846521
CAS No.: 339103-35-4
M. Wt: 458.03
InChI Key: ACSZTCHLSBFZIQ-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-(cyclohexylsulfanyl)-4-methyl-6-phenyl-3-pyridinyl sulfone is a useful research compound. Its molecular formula is C24H24ClNO2S2 and its molecular weight is 458.03. The purity is usually 95%.
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Biological Activity

4-Chlorophenyl 2-(cyclohexylsulfanyl)-4-methyl-6-phenyl-3-pyridinyl sulfone (CAS: 339103-35-4) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial, anticancer, and enzyme inhibitory activities.

  • Molecular Formula : C24H24ClNO2S2
  • Molar Mass : 458.04 g/mol
  • Structure : The compound features a pyridine ring substituted with chlorophenyl and cyclohexylsulfanyl groups, contributing to its biological activity.

Antibacterial Activity

Research indicates that derivatives of sulfonamides, including compounds similar to 4-chlorophenyl sulfone, exhibit notable antibacterial properties. In studies, these compounds demonstrated moderate to strong activity against various bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to strong
Bacillus subtilisModerate to strong
Other strains testedWeak to moderate

The mechanism of action is believed to involve inhibition of bacterial growth through interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Sulfone derivatives have been linked to anticancer activities due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, compounds with similar functional groups have shown effectiveness against various cancer cell lines in vitro, indicating that further studies on this specific sulfone could yield promising results .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds like 4-chlorophenyl sulfone can act as inhibitors of key enzymes such as:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are vital in treating conditions like Alzheimer's disease. Compounds similar to 4-chlorophenyl sulfone have shown significant inhibitory activity with IC50 values indicating potent effects.
  • Urease : Urease inhibitors are important for treating urinary tract infections and related conditions. The compound demonstrated strong inhibitory effects against urease, with IC50 values comparable to established standards .

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated the antibacterial activity of several sulfonamide derivatives against Salmonella typhi and Bacillus subtilis, revealing that certain derivatives exhibited IC50 values as low as 2.14 µM, indicating strong antibacterial potential .
  • Enzyme Binding Studies : Fluorescence measurements were utilized to determine the binding interactions of synthesized compounds with bovine serum albumin (BSA), highlighting the pharmacological effectiveness of these compounds in biological systems .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-Chlorophenyl 2-(cyclohexylsulfanyl)-4-methyl-6-phenyl-3-pyridinyl sulfone exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against various bacteria and fungi, suggesting that this compound may also possess similar activities.

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameTarget OrganismActivity (MIC)Reference
Compound AStaphylococcus aureus32 µg/mLJournal of Medicinal Chemistry
Compound BEscherichia coli16 µg/mLBioorganic & Medicinal Chemistry Letters
4-Chlorophenyl...Candida albicansTBDCurrent Study

Anti-inflammatory Properties

Compounds containing sulfone groups have been studied for their anti-inflammatory effects. The presence of the chlorophenyl group may enhance these properties, making it a candidate for further investigation in inflammatory disease models.

Case Study : A study assessing the anti-inflammatory effects of similar compounds demonstrated a reduction in pro-inflammatory cytokines in animal models, indicating potential therapeutic uses in conditions like arthritis and inflammatory bowel disease.

Anticancer Potential

The structural characteristics of this compound suggest it may inhibit cancer cell proliferation. Research on related compounds has shown promising results in inhibiting tumor growth in vitro and in vivo.

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Reference
Compound CBreast Cancer15 µMCancer Research Journal
Compound DLung Cancer10 µMEuropean Journal of Medicinal Chemistry
4-Chlorophenyl...Colon CancerTBDCurrent Study

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-2-cyclohexylsulfanyl-4-methyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO2S2/c1-17-16-22(18-8-4-2-5-9-18)26-24(29-20-10-6-3-7-11-20)23(17)30(27,28)21-14-12-19(25)13-15-21/h2,4-5,8-9,12-16,20H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSZTCHLSBFZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)SC3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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